molecular formula C25H20F3NO4 B13477211 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[4-(trifluoromethyl)phenyl]propanoic acid

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[4-(trifluoromethyl)phenyl]propanoic acid

Cat. No.: B13477211
M. Wt: 455.4 g/mol
InChI Key: YKBIOBXDBRREPP-UHFFFAOYSA-N
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Description

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[4-(trifluoromethyl)phenyl]propanoic acid is a complex organic compound known for its unique structural properties. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids. The compound also features a trifluoromethylphenyl group, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[4-(trifluoromethyl)phenyl]propanoic acid typically involves multiple steps:

    Fmoc Protection: The initial step involves the protection of the amino group using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Formation of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group is introduced through a nucleophilic substitution reaction, where a suitable trifluoromethylphenyl halide reacts with the protected amino acid.

    Coupling Reaction: The final step involves coupling the protected amino acid with the desired propanoic acid derivative under appropriate conditions, often using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[4-(trifluoromethyl)phenyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethylphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated trifluoromethylphenyl compounds in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[4-(trifluoromethyl)phenyl]propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[4-(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino acid during peptide synthesis, preventing unwanted side reactions. The trifluoromethylphenyl group enhances the compound’s stability and reactivity, facilitating its incorporation into complex molecular structures.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[4-(trifluoromethyl)phenyl]propanoic acid stands out due to the presence of the trifluoromethylphenyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in the synthesis of peptides and other complex organic molecules.

Properties

Molecular Formula

C25H20F3NO4

Molecular Weight

455.4 g/mol

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[4-(trifluoromethyl)phenyl]propanoic acid

InChI

InChI=1S/C25H20F3NO4/c26-25(27,28)16-11-9-15(10-12-16)21(23(30)31)13-29-24(32)33-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31)

InChI Key

YKBIOBXDBRREPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C4=CC=C(C=C4)C(F)(F)F)C(=O)O

Origin of Product

United States

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